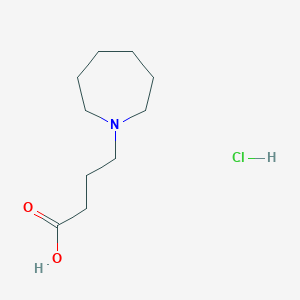![molecular formula C7H11NO5 B1452297 2-Oxa-6-azaspiro[3.3]heptane oxalate CAS No. 1159599-99-1](/img/structure/B1452297.png)
2-Oxa-6-azaspiro[3.3]heptane oxalate
Übersicht
Beschreibung
2-Oxa-6-azaspiro[3.3]heptane oxalate is a chemical compound with the molecular formula C7H11NO5 . It is used as an intermediate in pharmaceutical and chemical synthesis . The compound is often isolated as an oxalate salt .
Molecular Structure Analysis
The molecular structure of 2-Oxa-6-azaspiro[3.3]heptane oxalate can be represented by the SMILES stringC1C2(CN1)COC2.C(=O)(C(=O)O)O . The InChI representation is InChI=1S/C5H9NO.C2H2O4/c1-5(2-6-1)3-7-4-5;3-1(4)2(5)6/h6H,1-4H2;(H,3,4)(H,5,6) . Chemical Reactions Analysis
Specific chemical reactions involving 2-Oxa-6-azaspiro[3.3]heptane oxalate are not provided in the search results. For detailed information on its reactivity and potential reactions, it would be beneficial to refer to specialized chemistry resources or databases .Physical And Chemical Properties Analysis
The molecular weight of 2-Oxa-6-azaspiro[3.3]heptane oxalate is 189.17 g/mol . It has 3 hydrogen bond donors and 6 hydrogen bond acceptors . The compound is slightly soluble in water .Wissenschaftliche Forschungsanwendungen
Synthesis of Bicyclic Spiro Compounds
2-Oxa-6-azaspiro[3.3]heptane oxalate is used in the synthesis of bicyclic spiro compounds . An improved synthesis of the bicyclic spiro compound 2-oxa-6-azaspiro[3.3]heptane has been presented . This compound is often isolated as an oxalate salt .
Development of More Stable and Soluble Products
The isolation of 2-Oxa-6-azaspiro[3.3]heptane as a sulfonic acid salt yields a more stable and more soluble product . This improved property enables access to a wider range of reaction conditions with the spirobicyclic 2-oxa-6-azaspiro[3.3]heptane .
Building Block for New Drug Candidates
The 6-oxa-2-azaspiro[3.3]heptane fragment, which includes 2-Oxa-6-azaspiro[3.3]heptane, has been used as a building block for new drug candidates . This moiety was reported to be a structural surrogate for morpholine in a number of drug-like molecules .
Intermediate in Pharmaceutical Synthesis
2-Oxa-6-azaspiro[3.3]heptane oxalate is used as an intermediate in pharmaceutical synthesis . It plays a crucial role in the creation of various pharmaceutical compounds .
Intermediate in Chemical Synthesis
In addition to its role in pharmaceutical synthesis, 2-Oxa-6-azaspiro[3.3]heptane oxalate is also used as an intermediate in chemical synthesis . It can contribute to the production of a variety of chemical compounds .
Medical Applications
2-Oxa-6-azaspiro[3.3]heptane oxalate is also used in medicine . While the specific medical applications can vary, its role as an intermediate in pharmaceutical synthesis suggests it could be used in the production of various medications .
Wirkmechanismus
Safety and Hazards
Eigenschaften
IUPAC Name |
2-oxa-6-azaspiro[3.3]heptane;oxalic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO.C2H2O4/c1-5(2-6-1)3-7-4-5;3-1(4)2(5)6/h6H,1-4H2;(H,3,4)(H,5,6) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOUVDKDABFOPIG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(CN1)COC2.C(=O)(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20693397 | |
| Record name | Oxalic acid--2-oxa-6-azaspiro[3.3]heptane (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20693397 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Oxa-6-azaspiro[3.3]heptane oxalate | |
CAS RN |
1159599-99-1 | |
| Record name | Oxalic acid--2-oxa-6-azaspiro[3.3]heptane (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20693397 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3,5-Dimethyl-4-[2-(methylamino)ethyl]-1H-pyrazole dihydrochloride](/img/structure/B1452219.png)
![2,2-Dimethyl-1-{2-methyl-octahydropyrrolo[2,3-c]pyrrol-1-yl}propan-1-one](/img/structure/B1452220.png)

![1-{[1,2,4]Triazolo[4,3-a]pyridin-3-yl}butan-1-amine](/img/structure/B1452222.png)







![2-chloro-N-[2-(pyrrolidin-1-yl)pyridin-3-yl]acetamide](/img/structure/B1452233.png)
